![molecular formula C8H11N B563396 2,6-Dimethylaniline-d6 CAS No. 919785-81-2](/img/structure/B563396.png)
2,6-Dimethylaniline-d6
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Overview
Description
“2,6-Dimethylaniline-d6” is a labelled analogue of 2,6-Dimethylaniline . It is also known as 2,6-Di(methyl-d3)aniline and 2,6-Dimethyl-d6 aniline . It is a brown oil and is used as a reagent and intermediate .
Synthesis Analysis
2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate, bis(4-amino-3,5-dimethylphenyl)naphthylmethane (BADN). This can further form bis(4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN) by reacting with maleic anhydride, acetic anhydride, and sodium acetate .
Molecular Structure Analysis
The molecular formula of 2,6-Dimethylaniline-d6 is C8H5D6N . The molecular weight is 127.22 . The SMILES string representation is Cc1cccc©c1N .
Chemical Reactions Analysis
2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate, bis(4-amino-3,5-dimethylphenyl)naphthylmethane (BADN). This can further form bis(4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN) by reacting with maleic anhydride, acetic anhydride, and sodium acetate .
Physical And Chemical Properties Analysis
2,6-Dimethylaniline-d6 is a brown oil . It is soluble in Chloroform, Ethyl Acetate, and Methanol . It should be stored at -20°C, under an inert atmosphere .
Scientific Research Applications
Synthesis of Anesthetic Drugs
2,6-Dimethylaniline (2,6-DMA) is a key starting material used in the synthesis of many classes of drugs, particularly anesthetics . These include Lidocaine (Xylocaine®), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, and Pyrrocaine .
Synthesis of Anti-Anginal Drugs
In addition to anesthetics, 2,6-DMA is also used in the synthesis of anti-anginal drugs like Ranolazine . These drugs are used to treat angina pectoris (chest pain caused by reduced blood flow to the heart).
Synthesis of Anti-Diarrheal Drugs
2,6-DMA is used in the synthesis of anti-diarrheal drugs like Lidamidine . These drugs help to reduce the frequency and improve the consistency of stool in people with diarrhea.
Chromatographic Analysis
2,6-DMA and its positional isomers and related compounds can be separated using a simple isocratic and reverse-phase ultra-performance liquid chromatographic (UPLC) method . This method is capable of detecting and quantifying impurities at lower levels .
Synthetic Intermediate in Industrial Applications
2,6-Dimethylaniline is used as a synthetic intermediate in the production of several products like dyes, pesticides, and synthetic resins . It is a significant derivative of many anesthetics and other drugs .
Preparation of 2,6-Dimethylphenyl Isocyanate
2,6-Dimethylaniline can react with phosgenation to prepare 2,6-dimethylphenyl isocyanate . This compound has various applications in the chemical industry.
Safety and Hazards
2,6-Dimethylaniline-d6 is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is suspected of causing cancer. It is harmful to aquatic life and toxic to aquatic life with long-lasting effects .
Future Directions
2,6-Dimethylaniline-d6 is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine . Its future directions could involve further exploration of its uses in the synthesis of these and potentially other drugs.
Mechanism of Action
Target of Action
2,6-Dimethylaniline-d6, also known as 2,6-xylidine, is an aromatic primary amine substituted with two methyl groups at the 2-, 6- positions on the benzene ring . It is a key starting material and a significant derivative of many anesthetics like Lidocaine (Xylocaine ®), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine, and other drugs like the anti-anginal drug Ranolazine and the anti-diarrheal drug Lidamidine . Therefore, the primary targets of 2,6-Dimethylaniline-d6 are likely to be the same as these drugs, which include voltage-gated sodium channels for local anesthetics .
Mode of Action
For instance, local anesthetics like Lidocaine work by blocking sodium channels in the nerve cells, preventing the generation and conduction of nerve impulses, thereby causing a temporary loss of sensation .
Biochemical Pathways
It is known to be a key metabolite of lidocaine and xylazine Therefore, it might be involved in the metabolic pathways of these drugs
Pharmacokinetics
A study has developed a reverse-phase ultra-performance liquid chromatographic (uplc) method to detect and quantify the impurities of 2,6-dimethylaniline-d6 at lower levels . This could potentially be used to study the pharmacokinetics of 2,6-Dimethylaniline-d6 in the future.
Result of Action
It is known to be a possible human carcinogen Therefore, exposure to 2,6-Dimethylaniline-d6 could potentially lead to carcinogenic effects
properties
IUPAC Name |
2,6-bis(trideuteriomethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBMTHBGFGIHF-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661935 |
Source
|
Record name | 2,6-Bis[(~2~H_3_)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
919785-81-2 |
Source
|
Record name | 2,6-Bis[(~2~H_3_)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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